molecular formula C18H18N2O3 B2365546 2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide CAS No. 1355829-86-5

2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide

Cat. No. B2365546
CAS RN: 1355829-86-5
M. Wt: 310.353
InChI Key: BXTFZPOTJNPAQJ-UHFFFAOYSA-N
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Description

The compound “2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a cyano group, a methoxyphenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, and the benzyloxy group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to its polar functional groups, and it could potentially have a relatively high boiling point due to the potential for hydrogen bonding .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-17-10-6-5-9-15(17)16(11-19)20-18(21)13-23-12-14-7-3-2-4-8-14/h2-10,16H,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTFZPOTJNPAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide

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